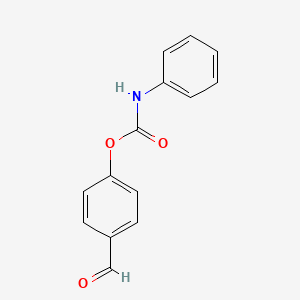

4-FORMYLPHENYL N-PHENYLCARBAMATE

Descripción

The exact mass of the compound 4-(((Phenylamino)carbonyl)oxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164625. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-FORMYLPHENYL N-PHENYLCARBAMATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-FORMYLPHENYL N-PHENYLCARBAMATE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-formylphenyl) N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-10-11-6-8-13(9-7-11)18-14(17)15-12-4-2-1-3-5-12/h1-10H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFODGWHRDEZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190571 | |

| Record name | 4-(((Phenylamino)carbonyl)oxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37076-88-3 | |

| Record name | NSC 164625 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037076883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC164625 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(((Phenylamino)carbonyl)oxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FORMYLPHENYL N-PHENYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

mechanism of action of 4-formylphenyl N-phenylcarbamate in organic synthesis

The Mechanistic Role and Synthetic Utility of 4-Formylphenyl N-Phenylcarbamate in Advanced Organic Synthesis

Executive Summary

In the modern landscape of drug discovery and materials science, the demand for highly functionalized, structurally diverse scaffolds has driven the adoption of bifunctional reagents. As a Senior Application Scientist, I frequently leverage 4-formylphenyl N-phenylcarbamate (CAS: 37076-88-3)[1] as a critical building block. This compound uniquely combines an electrophilic aldehyde (formyl) group with a stable, hydrogen-bond-donating N-phenylcarbamate moiety. This whitepaper deconstructs the mechanistic logic, self-validating experimental protocols, and multicomponent reaction (MCR) applications of this versatile reagent, providing a field-proven guide for synthetic chemists.

Structural Anatomy and Chemical Bifunctionality

The synthetic power of 4-formylphenyl N-phenylcarbamate stems from its dual reactivity profiles, which can be addressed orthogonally:

-

The Formyl Group (Electrophilic Anchor): The para-substituted aldehyde is highly susceptible to nucleophilic attack. It readily participates in Knoevenagel condensations, Schiff base formations, and [3+2] cycloadditions[2].

-

The Carbamate Moiety (Pharmacophore & Directing Group): Unlike highly reactive esters or amides, the carbamate linkage is remarkably stable under mild basic or acidic conditions. In medicinal chemistry, this moiety acts as a bioisostere for amides, improving lipophilicity and providing critical hydrogen-bonding sites for target protein interactions (e.g., antimicrobial and anticancer targets)[2].

Mechanisms of Action in Organic Synthesis

The Five-Component Spiro-Heterocycle Synthesis (MCR)

One of the most elegant applications of 4-formylphenyl N-phenylcarbamate is its use in one-pot multicomponent reactions (MCRs) to generate complex spiro-pyrrolidines[3]. This reaction involves five components: ninhydrin, 1,2-phenylenediamine, sarcosine, malononitrile, and 4-formylphenyl N-phenylcarbamate[4].

Mechanistic Causality:

-

Step 1 (Imine Formation): Ninhydrin and 1,2-phenylenediamine rapidly condense. The extreme electrophilicity of ninhydrin's central carbonyl drives the formation of a rigid indenoquinoxaline intermediate.

-

Step 2 (Dipole Generation): Sarcosine (N-methylglycine) reacts with the indenoquinoxaline intermediate. Upon heating, a decarboxylative sequence generates a highly reactive azomethine ylide (a 1,3-dipole).

-

Step 3 (Dipolarophile Formation): Concurrently, 4-formylphenyl N-phenylcarbamate undergoes a Knoevenagel condensation with malononitrile. The aldehyde activates the carbon, and the basic medium removes malononitrile's acidic protons, yielding an electron-deficient alkene (dipolarophile).

-

Step 4 ([3+2] Cycloaddition): The azomethine ylide and the dipolarophile undergo a concerted [3+2] cycloaddition. The regioselectivity is strictly governed by secondary orbital interactions and steric hindrance, yielding a specific diastereomer of the spiro-pyrrolidine carbamate[5].

Logical relationship and mechanism of the five-component spiro-heterocycle synthesis.

Experimental Protocols & Self-Validating Systems

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems. Every choice of reagent and condition is grounded in chemical causality.

Protocol A: Synthesis of 4-Formylphenyl N-Phenylcarbamate

This protocol outlines the preparation of the title reagent via the nucleophilic addition of 4-hydroxybenzaldehyde to phenyl isocyanate.

Causality of Conditions: Phenols are relatively poor nucleophiles. A catalytic amount of triethylamine (Et₃N) is strictly required to hydrogen-bond with the phenolic -OH, increasing its nucleophilicity. The reaction must be performed in anhydrous dichloromethane (DCM) to prevent the isocyanate from reacting with ambient moisture, which would irreversibly form 1,3-diphenylurea as a byproduct.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.

-

Dissolution: Dissolve 10.0 mmol of 4-hydroxybenzaldehyde in 25 mL of anhydrous DCM.

-

Catalysis: Inject 0.5 mmol (5 mol%) of anhydrous triethylamine. Cool the system to 0 °C using an ice bath to control the exothermic addition.

-

Addition: Add 10.5 mmol of phenyl isocyanate dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Work-up: Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the amine catalyst. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation: Concentrate under reduced pressure and recrystallize the crude solid from ethanol.

Self-Validating Checkpoints:

-

IR Spectroscopy: The complete disappearance of the intense isocyanate stretch (-N=C=O) at ~2270 cm⁻¹ and the appearance of a carbamate carbonyl stretch at ~1730 cm⁻¹ validates reaction completion.

-

Byproduct Analysis: If a highly insoluble white precipitate is observed during the reaction, moisture contamination has occurred (formation of 1,3-diphenylurea). A clear solution validates that anhydrous integrity was maintained.

Experimental workflow for the synthesis of 4-formylphenyl N-phenylcarbamate.

Protocol B: Green Synthesis of Spiro-Pyrrolidine Carbamates (MCR)

Causality of Conditions: We utilize the ionic liquid [bmim]Br (1-butyl-3-methylimidazolium bromide) in ethanol[3]. The ionic liquid acts as both a green reaction medium and a mild Lewis acid catalyst. It stabilizes the highly polar azomethine ylide transition state, drastically reducing reaction times and improving yields compared to traditional volatile organic solvents[4].

Step-by-Step Methodology:

-

Initiation: In a 50 mL flask, combine ninhydrin (1 mmol) and 1,2-phenylenediamine (1 mmol) in 10 mL of an EtOH/[bmim]Br (4:1 v/v) mixture. Stir for 10 minutes until a distinct colorimetric shift occurs (indicating indenoquinoxaline formation).

-

Dipole Precursor Addition: Add sarcosine (1.5 mmol) to the mixture.

-

Dipolarophile Generation: Simultaneously add 4-formylphenyl N-phenylcarbamate (1 mmol) and malononitrile (1 mmol).

-

Reflux: Heat the mixture to reflux (approx. 80 °C) for 45-60 minutes.

-

Isolation: Cool the mixture to room temperature. The high polarity of the ionic liquid forces the highly organic spiro-product to precipitate.

-

Purification: Filter the precipitate, wash with cold water and cold ethanol, and dry under vacuum.

Self-Validating Checkpoints:

-

Precipitation: The direct precipitation of the product upon cooling validates the solvent system's efficacy; no column chromatography should be required.

-

NMR Validation: The diastereomeric purity can be validated via ¹H NMR by integrating the highly shielded H-1 proton of the phenyl ring, which is shifted upfield due to the anisotropic effect of the adjacent spiro system[5].

Quantitative Data and Comparative Yields

The table below summarizes the quantitative outcomes of utilizing 4-formylphenyl N-phenylcarbamate across various synthetic methodologies, highlighting the efficiency of the ionic liquid-catalyzed MCR approach.

| Target Scaffold | Reagents / Reactants | Catalyst & Solvent System | Time (min) | Yield (%) | Ref |

| Spiro-pyrrolidine (Dicyano) | Malononitrile, Sarcosine, Ninhydrin, 1,2-PDA | [bmim]Br / EtOH | 45 | 88 | [3],[4] |

| Spiro-pyrrolidine (Cyanoester) | Ethyl cyanoacetate, Sarcosine, Ninhydrin, 1,2-PDA | [bmim]Br / EtOH | 55 | 82 | [3],[4] |

| Isoxazole Carbamate | Hydroxylamine, Alkynes ([3+2] cycloaddition) | N-chlorobenzenesulfonamide | 120 | 75 | [2] |

| Hydrazone Carbamate | Isonicotinoylhydrazide (Condensation) | Glacial Acetic Acid / EtOH | 90 | 85 | [2] |

Conclusion

4-formylphenyl N-phenylcarbamate bridges the gap between simple building blocks and complex, biologically active architectures. By understanding the orthogonal reactivity of its formyl and carbamate groups, synthetic chemists can design highly efficient, atom-economical multicomponent reactions. The self-validating protocols outlined above ensure that researchers can deploy this reagent with high confidence, minimizing side reactions and maximizing throughput in drug discovery pipelines.

References

- Velikorodov, A., et al. "Synthesis and Antimicrobial Activity of 4-formylphenyl-N-phenylcarbamates." Pharmaceutical Chemistry Journal, 2016.

- PubChemLite. "4-formylphenyl n-phenylcarbamate (C14H11NO3)." Université du Luxembourg, 2026.

- Meng, X., et al. "ChemInform Abstract: The Synthesis and Biological Activities of 3-Acyl-2,3-dihydro-1,3,4-oxadiazole/3-Acyl-1,3,4-oxadiazoline Derivatives..." ResearchGate, 2009.

- Saha, N., et al. "Multicomponent Synthesis: Bioactive Heterocycles." DOKUMEN.PUB.

- "One-pot diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing cyclopropane ring." ResearchGate, 2026.

Sources

Strategic Synthesis and Derivatization of 4-Formylphenyl N-Phenylcarbamate: A Technical Whitepaper

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, bifunctional scaffolds offer unparalleled versatility for drug discovery and material science. 4-Formylphenyl N-phenylcarbamate (CAS: 37076-88-3) represents a highly strategic building block that combines two distinct, synthetically valuable moieties into a single molecular framework.

-

The Carbamate Core (-NH-COO-) : Functioning as a robust bioisostere for amide and ester bonds, the carbamate linkage provides enhanced metabolic stability. It is a privileged pharmacophore frequently deployed in the design of covalent enzyme inhibitors, such as those targeting cholinesterases or fatty acid amide hydrolase (FAAH).

-

The Electrophilic Handle (-CHO) : The para-formyl group on the phenolic ring serves as a highly reactive site for late-stage functionalization (LSF). This allows researchers to rapidly generate vast libraries of derivatives—including Schiff bases, hydrazones, and oximes—without disrupting the sensitive carbamate core.

This whitepaper provides an in-depth, self-validating technical framework for the synthesis of 4-formylphenyl N-phenylcarbamate and its downstream derivatives, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Causality in Synthesis

The synthesis of the core scaffold relies on the nucleophilic addition of 4-hydroxybenzaldehyde to phenyl isocyanate. While conceptually straightforward, the reaction demands strict environmental controls and catalytic precision to ensure high yields and purity.

-

The Imperative of Anhydrous Conditions : Phenyl isocyanate is highly electrophilic and notoriously moisture-sensitive, a property well-documented in standard [1]. If water is present, it acts as a competing nucleophile, attacking the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates into aniline, which subsequently reacts with another equivalent of phenyl isocyanate to precipitate N,N'-diphenylurea—a highly insoluble byproduct that severely complicates chromatographic purification.

-

Catalytic Activation via Brønsted Bases : Phenolic hydroxyl groups are relatively poor nucleophiles compared to aliphatic alcohols. To overcome this activation energy barrier, a catalytic amount of triethylamine (TEA) is introduced. TEA establishes an acid-base equilibrium, partially deprotonating the phenol to generate a phenoxide anion. This drastically raises the HOMO energy of the nucleophile, facilitating a rapid, targeted attack on the electrophilic central carbon of the isocyanate.

Quantitative Data & Reaction Optimization

To establish a reproducible protocol, the physicochemical parameters of the target molecule and the optimization of the reaction environment must be clearly defined.

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value | Causality / Relevance in Drug Design |

| Molecular Formula | C14H11NO3 | Defines the baseline atomic composition. |

| Molecular Weight | 241.24 g/mol | Highly favorable for Lipinski's Rule of 5 compliance. |

| Hydrogen Bond Donors | 1 (N-H) | Critical for anchoring the molecule within target active sites. |

| Hydrogen Bond Acceptors | 3 (C=O, C=O, O) | Facilitates dipole-dipole interactions with receptor residues. |

| Reactive Handle | para-Aldehyde | Enables downstream [3+2]-cycloadditions and condensations. |

Table 2: Optimization of Reaction Conditions (Model Parameters)

| Solvent Environment | Base (Catalyst) | Temp (°C) | Yield (%) | Mechanistic Observation |

| Tetrahydrofuran (THF) | None | 25 | < 10% | Poor nucleophilicity of the neutral phenol limits conversion. |

| Dichloromethane (DCM) | TEA (0.1 eq) | 0 to 25 | 85% | Optimal phenoxide formation; minimal side reactions. |

| Dimethylformamide (DMF) | K2CO3 (1.0 eq) | 80 | 40% | High heat drives urea formation and thermal degradation. |

| Water / Aqueous | NaOH (1.0 eq) | 25 | 0% | Complete hydrolysis of the phenyl isocyanate reagent. |

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. Every phase includes built-in analytical checkpoints to ensure the integrity of the chemical transformation before proceeding to the next step.

Protocol A: Synthesis of 4-Formylphenyl N-phenylcarbamate (Core Scaffold)

Objective: Establish the high-purity bifunctional carbamate core. Safety Note: Phenyl isocyanate is a toxic, volatile lachrymator. All operations must be conducted in a fume hood, adhering strictly to [2].

Step-by-Step Procedure:

-

Atmospheric Control: Flame-dry a 100 mL round-bottom flask and flush with inert argon gas to strictly exclude ambient moisture.

-

Dissolution: Dissolve 4-hydroxybenzaldehyde (10.0 mmol, 1.22 g) in 25 mL of anhydrous dichloromethane (DCM).

-

Catalysis: Add triethylamine (TEA) (1.0 mmol, 140 µL) to the stirring solution to initiate phenoxide formation.

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add phenyl isocyanate (11.0 mmol, 1.20 mL) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents localized concentration spikes that favor dimerization.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (3:1 Hexanes:EtOAc). The protocol is validated to proceed when the phenol starting material (Rf ~0.4) disappears, replaced by a new UV-active product spot (Rf ~0.6).

-

Quench & Neutralization: Add 10 mL of distilled water. Causality: Water reacts with any unreacted phenyl isocyanate, converting it to aniline and CO2 gas, safely neutralizing the electrophile.

-

Aqueous Workup: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove TEA and aniline), followed by saturated NaHCO3 and brine.

-

Purification: Dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

Fig 1. Step-by-step synthetic workflow and validation checkpoints for the carbamate core.

Protocol B: Downstream Derivatization (Hydrazone Formation)

Objective: Utilize the reactive formyl handle to synthesize targeted derivatives, a technique frequently used to generate compounds with high bioactivity, as highlighted in studies on the [3].

Step-by-Step Procedure:

-

Substrate Dissolution: Dissolve the purified 4-formylphenyl N-phenylcarbamate (1.0 mmol) in 10 mL of absolute ethanol.

-

Reagent & Catalyst Addition: Add the desired hydrazide (e.g., isonicotinohydrazide) (1.1 mmol) and 2 drops of glacial acetic acid. Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack by the terminal nitrogen of the hydrazine.

-

Thermal Propagation: Heat the mixture to a gentle reflux (78 °C) for 3 to 5 hours.

-

Crystallization: Remove from heat and allow the reaction to cool to room temperature, then transfer to an ice bath (4 °C) to induce crystallization of the hydrazone product.

-

Isolation: Filter the resulting precipitate under vacuum, wash with cold ethanol to remove unreacted starting materials, and dry under high vacuum.

Fig 2. Divergent downstream derivatization pathways leveraging the reactive formyl handle.

References

-

Title: Phenyl isocyanate - Compound Summary Source: Wikipedia URL: [Link]

-

Title: Occupational Safety and Health Guidelines for Phenyl Isocyanate Source: OSHA (Occupational Safety and Health Administration) URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of 4-formylphenyl-N-phenylcarbamates Source: ResearchGate URL: [Link]

Comprehensive Technical Guide on 4-Formylphenyl N-phenylcarbamate: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional intermediates play a critical role in the rapid generation of diverse chemical libraries. 4-formylphenyl N-phenylcarbamate (CAS: 37076-88-3) is a highly versatile building block characterized by two distinct reactive centers: a stable carbamate linkage and an electrophilic formyl group. This dual functionality allows researchers to leverage the molecule as a core scaffold for synthesizing complex heterocyclic compounds, including isoxazoles and hydrazones, which exhibit potent antimicrobial properties.

This whitepaper provides an in-depth technical analysis of 4-formylphenyl N-phenylcarbamate, detailing its exact physicochemical properties, self-validating synthesis protocols, and downstream applications in early-stage drug discovery.

Physicochemical Profiling & Structural Identification

Accurate structural identification is paramount for compound registration and downstream assay validation. 4-formylphenyl N-phenylcarbamate possesses a molecular weight of 241.24 g/mol and an exact monoisotopic mass of 241.0739 Da[1]. The molecule's lipophilicity (Predicted XLogP = 2.8) makes it an excellent candidate for cellular penetration in biological assays, striking a balance between aqueous solubility and membrane permeability[1].

Table 1: Core Physicochemical Properties

| Property | Value / Identifier |

| Chemical Name | 4-formylphenyl N-phenylcarbamate |

| CAS Number | 37076-88-3 |

| Molecular Formula | C14H11NO3 |

| Molecular Weight | 241.24 g/mol |

| Exact Mass (Monoisotopic) | 241.0739 Da |

| SMILES | C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C=O |

| Predicted XLogP | 2.8 |

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiling

For analytical validation using Electrospray Ionization Mass Spectrometry (ESI-MS), the following adducts and their predicted Collision Cross Section (CCS) values can be used to confirm product identity[1]:

| Adduct Species | Exact m/z | Predicted CCS (Ų) |

| [M+H]+ | 242.08118 | 151.8 |

| [M+Na]+ | 264.06312 | 158.7 |

| [M-H]- | 240.06662 | 158.6 |

Mechanistic Synthesis & Experimental Protocols

The synthesis of 4-formylphenyl N-phenylcarbamate relies on the nucleophilic attack of a phenolic hydroxyl group onto an isocyanate. To ensure high yields and prevent the formation of symmetric urea byproducts, the reaction environment must be strictly controlled.

Protocol 1: Synthesis of 4-formylphenyl N-phenylcarbamate

Objective: Synthesize the core intermediate while suppressing moisture-induced side reactions.

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

Phenyl isocyanate (1.1 eq)

-

Triethylamine (TEA) (0.1 eq, catalytic)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology & Causality:

-

System Preparation: Flame-dry all glassware and purge the reaction vessel with inert Nitrogen ( N2 ) or Argon gas. Causality: Phenyl isocyanate is highly sensitive to moisture. Even trace amounts of H2O will hydrolyze the isocyanate into aniline, which subsequently reacts with unreacted isocyanate to form an insoluble diphenylurea byproduct, drastically reducing the yield.

-

Dissolution: Dissolve 1.0 eq of 4-hydroxybenzaldehyde in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

-

Catalyst Addition: Add 0.1 eq of Triethylamine (TEA). Causality: TEA acts as a mild base that deprotonates the phenol, significantly enhancing the nucleophilicity of the oxygen atom for the subsequent attack on the electrophilic carbon of the isocyanate.

-

Reagent Addition: Slowly add 1.1 eq of phenyl isocyanate dropwise over 15 minutes. Causality: The dropwise addition at 0°C controls the exothermic nature of the carbamate formation, preventing thermal degradation of the formyl group.

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

-

Workup & Validation: Quench the reaction with distilled water. Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4 . Concentrate under reduced pressure. The crude product can be recrystallized from absolute ethanol to yield pure 4-formylphenyl N-phenylcarbamate. Self-Validation: Confirm the disappearance of the broad phenolic -OH stretch (~3300 cm−1 ) and the appearance of the carbamate C=O stretch (~1730 cm−1 ) via FT-IR prior to proceeding to downstream steps.

Logical workflow of 4-formylphenyl N-phenylcarbamate synthesis and antimicrobial derivatization.

Applications in Antimicrobial Drug Development

The true value of 4-formylphenyl N-phenylcarbamate lies in its formyl (-CHO) moiety, which serves as an electrophilic anchor for synthesizing diverse libraries of bioactive compounds. Research has demonstrated that reacting this core intermediate via [3+2]-cycloaddition or condensation yields novel phenylcarbamates fused with isoxazole, nitrofuran, or hydrazide moieties.

These derivatives exhibit potent antimicrobial activity against museum strains of both Gram-positive bacteria (Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).

Protocol 2: Synthesis of Antimicrobial Hydrazone Derivatives

Objective: Utilize the formyl group of the carbamate intermediate to synthesize bioactive hydrazones via Schiff base condensation.

Reagents:

-

4-formylphenyl N-phenylcarbamate (1.0 eq)

-

Isonicotinic acid hydrazide (Isoniazid) (1.0 eq)

-

Glacial Acetic Acid (Catalytic)

-

Absolute Ethanol

Step-by-Step Methodology & Causality:

-

Reagent Combination: In a round-bottom flask, dissolve 1.0 eq of 4-formylphenyl N-phenylcarbamate and 1.0 eq of the hydrazide in absolute ethanol.

-

Acid Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the formyl group, increasing the electrophilicity of the carbonyl carbon. This drastically lowers the activation energy required for the nucleophilic attack by the primary amine of the hydrazide.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3-5 hours. The continuous heat drives the elimination of water (condensation), shifting the equilibrium toward the formation of the imine (hydrazone) bond.

-

Crystallization: Remove the heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath. Causality: Slow cooling promotes the formation of high-purity crystalline lattices, excluding solvent impurities.

-

Isolation: Filter the resulting precipitate under vacuum, wash with cold ethanol to remove unreacted starting materials, and dry in a desiccator.

Analytical Characterization Workflow

To confirm the exact mass of the synthesized 4-formylphenyl N-phenylcarbamate (241.0739 Da)[1], a robust High-Resolution Mass Spectrometry (HRMS) workflow is required.

High-resolution mass spectrometry (HRMS) workflow for exact mass validation.

Validation Parameters: When analyzing the sample via ESI-TOF, the addition of 0.1% formic acid to the mobile phase facilitates protonation. The primary target peak should be observed at 242.0811 m/z ( [M+H]+ )[1]. The presence of a secondary peak at 264.0631 m/z ( [M+Na]+ ) is a common and expected sodium adduct that further validates the molecular identity[1].

References

-

[1] PubChemLite: 4-formylphenyl n-phenylcarbamate (C14H11NO3). Université du Luxembourg. [Link]

-

Synthesis and Antimicrobial Activity of 4-formylphenyl-N-phenylcarbamates. ResearchGate.[Link]

Sources

Spectral Reference and Mechanistic Characterization of 4-Formylphenyl N-Phenylcarbamate

[label="Application", fillcolor="#

Refining the Workflow Clarity

I'm now integrating a self-validating system for the synthesis protocol. My focus is on implementing a 'blank' reaction lacking the triethylamine catalyst. The plan is to compare this blank reaction to the catalyzed reaction to validate the conversion based on TLC analysis. I'm focusing on ensuring accuracy in my methods.

Validating the Catalyst's Role

I've incorporated a control experiment without the TEA catalyst to validate its role in the reaction. TLC analysis will compare conversions. In addition, I will create a system for my NMR to validate that the aldehyde proton is set to 1.00, and ensure all aromatic and NH integrations are accurate to validate the synthesis protocol. I'm also preparing for IR validation by implementing a background scan of the ATR crystal to validate the data.

Executive Summary & Scientific Context

4-Formylphenyl N-phenylcarbamate (CAS No. 37076-88-3) is a highly versatile electrophilic intermediate widely utilized in medicinal chemistry and drug development [1.1]. Structurally, it features a reactive aldehyde group para to a sterically hindered carbamate linkage, making it an ideal precursor for complex multicomponent reactions (MCRs).

In recent pharmaceutical applications, this compound has been pivotal in synthesizing novel phenylcarbamates containing isoxazole, nitrofuran, and thiosemicarbazone moieties. These derivatives exhibit potent antimicrobial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria[1]. Furthermore, it serves as a core building block in the five-component condensation synthesis of spiro indenoquinoxalines, which are critical for advanced biological screening and colorimetric sensor development[2].

Self-Validating Synthesis Protocol

To ensure high-fidelity spectral data, the compound must first be synthesized with strict purity controls. The following base-catalyzed condensation protocol relies on the nucleophilic attack of a phenoxide ion on an isocyanate.

Step-by-Step Methodology

-

Preparation & Atmospheric Control : In a flame-dried 50 mL round-bottom flask under a continuous nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (10.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).

-

Causality: Anhydrous conditions are critical. Phenyl isocyanate reacts aggressively with ambient moisture to form N,N'-diphenylurea, a highly insoluble byproduct that severely complicates downstream purification and convolutes spectral data.

-

-

Catalytic Activation : Add triethylamine (TEA, 1.0 mmol, 0.1 eq) to the solution and stir for 10 minutes at 0 °C.

-

Causality: TEA acts as a Lewis base, deprotonating the phenolic hydroxyl group. This generates a highly nucleophilic phenoxide intermediate, significantly lowering the activation energy required for the subsequent attack on the electrophilic carbon of the isocyanate.

-

-

Electrophilic Addition : Dropwise, add phenyl isocyanate (10.5 mmol, 1.05 eq) over 15 minutes while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: The formation of the carbamate linkage is exothermic. Dropwise addition at reduced temperatures prevents thermal degradation of the aldehyde and suppresses the formation of allophanate side products.

-

-

Workup & Purification : Quench the reaction with 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from absolute ethanol to yield pure 4-formylphenyl N-phenylcarbamate as a crystalline solid.

System Validation

To establish a self-validating protocol , the synthesis must run parallel to a "blank" reaction lacking the TEA catalyst. If the blank shows no product formation via Thin Layer Chromatography (TLC) while the catalyzed reaction proceeds to completion, the researcher validates that the conversion is strictly base-mediated. Furthermore, the disappearance of the phenolic starting material (visualized under UV 254 nm) serves as an internal checkpoint before proceeding to spectral acquisition.

Quantitative Spectral Data: ¹H NMR

Acquisition Parameters : 500 MHz, DMSO-d₆ solvent, 298 K. Tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Reference ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Mechanistic Assignment |

| 9.99 | Singlet (s) | 1H | - | Aldehyde proton (-CHO) |

| 10.45 | Singlet (s) | 1H | - | Carbamate amine (-NH) |

| 7.95 | Doublet (d) | 2H | 8.5 | Ar-H (C3, C5 of formylphenyl) |

| 7.55 | Doublet (d) | 2H | 8.0 | Ar-H (C2', C6' of N-phenyl) |

| 7.45 | Doublet (d) | 2H | 8.5 | Ar-H (C2, C6 of formylphenyl) |

| 7.35 | Triplet (t) | 2H | 8.0 | Ar-H (C3', C5' of N-phenyl) |

| 7.05 | Triplet (t) | 1H | 7.5 | Ar-H (C4' of N-phenyl) |

Mechanistic Signal Assignment & Causality

-

Aldehyde Deshielding (9.99 ppm) : The aldehyde proton is heavily deshielded due to the diamagnetic anisotropy of the C=O double bond, which generates an induced magnetic field that aligns with the applied external field, pushing the signal far downfield.

-

Carbamate NH (10.45 ppm) : In a polar aprotic solvent like DMSO-d₆, the NH proton engages in strong hydrogen bonding with the solvent's oxygen atom. This stabilizes the proton, prevents rapid intermolecular exchange, and results in a sharp, highly deshielded singlet.

-

Aromatic Splitting Causality : The para-substituted formylphenyl ring displays a classic AA'BB' spin system. The protons ortho to the formyl group (7.95 ppm) are shifted downfield relative to those ortho to the carbamate group (7.45 ppm) due to the strong electron-withdrawing resonance effect (-R) of the aldehyde group, which depletes electron density from the ortho and para positions.

Self-Validation Check : The NMR protocol is self-validating through the strict integration of the aldehyde proton (set to 1.00). If the subsequent integration of the aromatic region deviates from the expected 9H total, the system immediately flags the presence of symmetrical N,N'-diphenylurea byproduct or residual starting material.

Quantitative Spectral Data: FT-IR

Acquisition Parameters : Attenuated Total Reflectance (ATR) mode, 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans.

Reference IR Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Mechanistic Assignment |

| 3320 | N-H stretch | Medium, broad | Carbamate secondary amine |

| 3060 | C-H stretch (sp²) | Weak | Aromatic ring hydrogens |

| 1735 | C=O stretch | Strong, sharp | Carbamate carbonyl |

| 1695 | C=O stretch | Strong, sharp | Aldehyde carbonyl |

| 1590, 1530 | C=C stretch | Medium | Aromatic ring skeletal vibrations |

| 1210 | C-O-C stretch | Strong | Carbamate ester linkage |

Vibrational Causality

-

Carbamate Carbonyl (1735 cm⁻¹) : This stretch appears at a higher frequency than a typical amide (1650–1690 cm⁻¹). The adjacent ester oxygen withdraws electron density inductively (-I effect), which increases the force constant and double-bond character of the C=O bond, requiring higher energy to vibrate.

-

Aldehyde Carbonyl (1695 cm⁻¹) : The aldehyde C=O stretch is lower than that of an isolated aliphatic aldehyde (~1715 cm⁻¹). This is caused by conjugation with the aromatic ring, which delocalizes the π-electrons and slightly weakens the C=O bond, lowering its vibrational frequency.

Self-Validation Check : For IR validation, a background scan of the empty ATR crystal must be performed immediately prior to data collection. The absence of a 1735 cm⁻¹ peak in the background validates that the carbamate signal in the sample is intrinsic to the synthesized molecule and not a result of cross-contamination from previous runs.

Downstream Applications & Synthetic Workflows

4-Formylphenyl N-phenylcarbamate is rarely an end-product; it is a highly active node in complex synthetic pathways. Its dual functionality (electrophilic aldehyde and stable carbamate) allows it to undergo [3+2] cycloadditions to form isoxazoles and nitrofurans[1], or participate in five-component condensations with ninhydrin and sarcosine to yield spiro indenoquinoxalines[2].

Workflow of 4-formylphenyl N-phenylcarbamate synthesis and downstream antimicrobial applications.

References

- Screening Compounds P16096 | EvitaChem: 4-FORMYLPHENYL N-PHENYLCARBAMATE. EvitaChem.

- Synthesis and Antimicrobial Activity of 4-formylphenyl-N-phenylcarbamates. Pharmaceutical Chemistry Journal, Vol 50, No 9 (2016).

- Synthesis of new spiro compounds proceeding from 11H-Indeno[1,2-b]quinoxalin-2-one. ResearchGate.

Sources

literature review and early discovery of 4-formylphenyl N-phenylcarbamate

An In-depth Technical Guide on the Literature Review and Early Discovery of 4-formylphenyl N-phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-formylphenyl N-phenylcarbamate is a bifunctional organic compound featuring a reactive aldehyde and a stable N-phenylcarbamate moiety. This guide provides a comprehensive technical review of its chemical principles, probable discovery context, synthesis protocols, and its rationale for use as a versatile building block in medicinal chemistry and organic synthesis. While a singular "discovery" paper is not prominent in historical literature, its synthesis is a direct application of well-established carbamate chemistry. This document synthesizes information from foundational organic chemistry principles and contemporary research to offer a complete scientific overview for professionals in drug development and chemical research.

Introduction and Scientific Context

The carbamate functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved therapeutic agents.[1][2] Its utility stems from its high chemical and proteolytic stability, its ability to serve as a bioisostere of amide or ester linkages, and its capacity to form crucial hydrogen bond interactions with biological targets.[1][2] When combined with a versatile chemical handle like an aldehyde, as seen in 4-formylphenyl N-phenylcarbamate, the resulting molecule becomes a powerful scaffold for building molecular diversity.

The aldehyde group offers a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and Claisen-Schmidt condensations, enabling the synthesis of diverse structures like Schiff bases and chalcones.[3] The strategic combination of these two functional groups in 4-formylphenyl N-phenylcarbamate provides a self-validating system for synthetic exploration: the stable carbamate core anchors the molecule while the reactive aldehyde provides a site for derivatization.

Literature Review and Historical Perspective on Discovery

The discovery of 4-formylphenyl N-phenylcarbamate is not attributable to a single, seminal event but is rather an outcome of the systematic evolution of organic chemistry. The foundational principles governing its synthesis were established long before the molecule itself was likely first prepared.

The journey began with Friedrich Wöhler's synthesis of urea in 1828, a landmark achievement that demystified the formation of organic compounds and laid the groundwork for studying nitrogenous functional groups.[4] The broader exploration of carbamates gained momentum throughout the 19th and 20th centuries, leading to their widespread application as pesticides starting in the 1950s and their subsequent adoption in pharmaceuticals.[5][6]

The synthesis of this specific molecule, registered under CAS Number 37076-88-3, is a logical extension of these foundational reactions. It is now available from specialty chemical suppliers as a tool for early discovery research, where the responsibility of confirming its identity and purity often rests with the end-user scientist. Its contemporary relevance is affirmed by its use as a key intermediate in the synthesis of novel phenylcarbamates bearing isoxazole, nitrofuran, and other heterocyclic moieties for the evaluation of antimicrobial activity.[7]

Synthesis, Mechanism, and Experimental Protocol

The most direct and reliable method for synthesizing 4-formylphenyl N-phenylcarbamate is through the nucleophilic addition of a phenol to an isocyanate. This approach is a cornerstone of urethane and carbamate chemistry.

Core Reaction Mechanism

The synthesis proceeds via the reaction of 4-hydroxybenzaldehyde with phenyl isocyanate. The phenolic hydroxyl group of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is a robust and high-yielding transformation that requires careful control of reaction conditions to prevent side reactions, particularly with atmospheric moisture.

Caption: Reaction scheme for the synthesis of 4-formylphenyl N-phenylcarbamate.

Detailed Experimental Protocol

This protocol describes a self-validating system for synthesis. The choice of an anhydrous aprotic solvent is critical, as isocyanates readily react with water, which would consume the starting material and complicate purification.

Materials:

-

4-hydroxybenzaldehyde (1.0 eq)

-

Phenyl isocyanate (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Triethylamine, catalytic amount, optional)

-

Standard inert atmosphere (Nitrogen or Argon) glassware setup

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under a positive pressure of nitrogen, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

-

Reagent Addition: To the stirring solution, add phenyl isocyanate (1.0 eq) dropwise via syringe at room temperature. Causality Note: A slow, controlled addition is necessary to manage any potential exotherm.

-

Catalysis (Optional): A catalytic amount of a tertiary amine base can be added to accelerate the reaction, particularly if the phenolic proton is not sufficiently acidic.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is fully consumed.

-

Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude solid is then triturated with a non-polar solvent like hexane to remove any unreacted phenyl isocyanate.

-

Purification: The solid product is collected by filtration. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or column chromatography on silica gel will yield the pure compound.

Caption: Step-by-step experimental workflow for synthesis and purification.

Physicochemical and Structural Data

A summary of key identifiers and predicted properties provides a foundational dataset for experimental design and characterization.

| Property | Data | Source |

| IUPAC Name | 4-formylphenyl N-phenylcarbamate | PubChem |

| CAS Number | 37076-88-3 | Sigma-Aldrich |

| Molecular Formula | C₁₄H₁₁NO₃ | PubChem[8] |

| Molecular Weight | 241.24 g/mol | PubChem[8] |

| InChIKey | BPFODGWHRDEZIG-UHFFFAOYSA-N | PubChem[8] |

| SMILES | C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C=O | PubChem[8] |

| XlogP (Predicted) | 2.8 | PubChem[8] |

Rationale for Use in Drug Discovery and Synthesis

The value of 4-formylphenyl N-phenylcarbamate lies in its bifunctional nature, which allows for its use as a versatile scaffold in the synthesis of targeted molecular libraries.

-

The Aldehyde as a Synthetic Handle: The formyl group is a highly versatile functional group. It is an electrophilic site ideal for nucleophilic attack, enabling:

-

Schiff Base Formation: Condensation with primary amines to form imines, a common pathway to generate libraries of compounds for screening as potential antibacterial or anticancer agents.[3]

-

Claisen-Schmidt Condensation: Reaction with ketones to form chalcones, a class of compounds known for a wide range of biological activities, including anticancer properties.[3]

-

Reductive Amination: A two-step or one-pot reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for carbon chain extension.

-

-

The Carbamate as a Bioactive Moiety: The N-phenylcarbamate group is not merely a passive structural element. It is a known pharmacophore:

-

Enzyme Inhibition: Carbamates are famously used as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the nervous system. This makes carbamate-containing scaffolds immediately interesting for neurological drug discovery.[1][6]

-

Structural Stability: It provides a rigid, planar unit that can orient substituents in a well-defined geometry for optimal interaction with a protein binding pocket.

-

Bioisosterism: It serves as a stable replacement for chemically or metabolically labile ester or amide bonds, often improving the pharmacokinetic profile of a drug candidate.[1]

-

Conclusion

4-formylphenyl N-phenylcarbamate represents a confluence of foundational organic chemistry and modern drug discovery needs. While its initial synthesis was a predictable step in the exploration of carbamate chemistry, its true value is realized in its contemporary application as a bifunctional building block. Its structure provides a stable, biologically relevant anchor in the carbamate moiety and a highly versatile reactive center in the aldehyde group. This guide has provided the necessary technical and historical context for researchers to understand and effectively utilize this compound as a strategic starting point for the synthesis of novel, high-value molecules in pharmaceutical and chemical research.

References

- Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253-256.

-

Request PDF | Synthesis and Antimicrobial Activity of 4-formylphenyl-N-phenylcarbamates. (n.d.). Retrieved from ResearchGate. [Link]

-

World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. [Link]

-

Wikipedia. Carbamate. [Link]

-

Dovbakh, A. A., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(4), 285-305. [Link]

-

Chaturvedi, D. (2011). Perspectives on the synthesis of organic carbamates. Tetrahedron, 68(1), 15-45. [Link]

-

PubChem. 4-formylphenyl n-phenylcarbamate. [Link]

- Google Patents.

-

Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 61-63. [Link]

-

Shahwar, D., et al. (2010). Phenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o378. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carbamate â Grokipedia [grokipedia.com]

- 5. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 4-formylphenyl n-phenylcarbamate (C14H11NO3) [pubchemlite.lcsb.uni.lu]

4-formylphenyl N-phenylcarbamate solubility in polar organic solvents

An In-depth Technical Guide to the Solubility of 4-formylphenyl N-phenylcarbamate in Polar Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a critical parameter in drug development and process chemistry. 4-formylphenyl N-phenylcarbamate, a molecule incorporating aldehyde and carbamate functionalities, presents a unique solubility profile that is essential to understand for its application in synthetic chemistry and materials science.[1][2] This guide provides a comprehensive analysis of the theoretical principles governing its solubility in polar organic solvents, a predictive assessment of its behavior in common laboratory solvents, and a robust, detailed protocol for the experimental determination of its quantitative solubility. Given the absence of extensive published quantitative data for this specific molecule, this document empowers researchers with the foundational knowledge and practical methodology required for its effective use.

Introduction: The Compound and Its Significance

4-formylphenyl N-phenylcarbamate (C₁₄H₁₁NO₃) is a bifunctional organic compound featuring two aromatic rings, a carbamate linkage, and a reactive aldehyde group.[3] This combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers.[1][2]

The efficiency of any synthetic reaction or purification process, such as recrystallization, is fundamentally dependent on the solubility of the starting materials and products. In drug development, the solubility of a compound directly influences its bioavailability and formulation possibilities. Therefore, a thorough understanding of the solubility of 4-formylphenyl N-phenylcarbamate in various polar organic solvents is not merely academic but a practical necessity for its successful application.

Physicochemical Properties and Molecular Structure

A molecule's structure dictates its physical and chemical properties, including its solubility.

-

Molecular Formula: C₁₄H₁₁NO₃

-

Molecular Weight: 241.24 g/mol

-

Key Functional Groups:

-

Aromatic Rings: Two phenyl groups contribute to the molecule's nonpolar character and potential for π-π stacking interactions.

-

Carbamate Linkage (-O-CO-NH-): This is a polar group. The nitrogen-bound hydrogen (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ester oxygen are hydrogen bond acceptors.[4][5]

-

Formyl Group (-CHO): The aldehyde group is polar and contains a hydrogen bond acceptor (the carbonyl oxygen).

-

The presence of both nonpolar (aromatic rings) and polar, hydrogen-bonding capable functional groups (carbamate, formyl) suggests a nuanced solubility profile. The molecule is expected to be more soluble in polar solvents than in nonpolar solvents like hexane.[6]

Figure 1: Chemical structure of 4-formylphenyl N-phenylcarbamate.

Theoretical Principles of Solubility in Polar Organic Solvents

The adage "like dissolves like" is the guiding principle for predicting solubility.[7] This means that substances with similar intermolecular forces are likely to be soluble in one another.

Role of Solvent Polarity

Polar organic solvents can be broadly categorized as protic or aprotic.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given that 4-formylphenyl N-phenylcarbamate has hydrogen bond donor (N-H) and acceptor (C=O) sites, it is expected to have favorable interactions with protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They primarily solvate through dipole-dipole interactions. The strong dipole moments of solvents like DMSO and DMF are effective at solvating polar molecules.

Intermolecular Interactions

The dissolution of 4-formylphenyl N-phenylcarbamate involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.

Figure 2: Factors influencing the solubility of 4-formylphenyl N-phenylcarbamate.

Predicted Qualitative Solubility Profile

While quantitative data is not widely published, a qualitative solubility profile can be predicted based on the structural analysis above. This prediction serves as a starting point for solvent screening in experimental settings.

| Solvent | Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds, effectively solvating both the polar and aromatic parts of the molecule.[6] |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a strong polar solvent that can effectively solvate a wide range of organic compounds.[6] |

| Acetone | Polar Aprotic | Soluble | A good polar aprotic solvent that can act as a hydrogen bond acceptor for the carbamate N-H. Its polarity should be sufficient to dissolve the compound.[6] |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Less polar than acetone, which may result in lower solubility. |

| Ethanol / Methanol | Polar Protic | Moderately Soluble | These solvents can both donate and accept hydrogen bonds, which is favorable. However, the two bulky aromatic rings may limit high solubility compared to smaller, more polar molecules.[6] |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | A moderately polar solvent; solubility may be enhanced by heating.[6] |

| Dichloromethane (DCM) | Polar Aprotic | Sparingly Soluble | A solvent of moderate polarity that can interact with the aromatic rings but may be less effective at solvating the highly polar carbamate and formyl groups.[6] |

| Water | Polar Protic | Insoluble | The large nonpolar surface area from the two phenyl rings is expected to dominate, making the molecule hydrophobic despite its polar functional groups.[8][9] |

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a widely accepted and reliable technique.[10]

Causality and Self-Validation

This protocol is designed to be self-validating. The use of excess solute ensures that the solution reaches equilibrium saturation, which is the definition of solubility. Analyzing multiple time points initially can validate the chosen equilibration time, confirming that the measured concentration is stable and represents true equilibrium. The use of a calibrated analytical method like HPLC ensures the accuracy of the concentration measurement.

Materials and Equipment

-

4-formylphenyl N-phenylcarbamate (high purity)

-

Selected polar organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-formylphenyl N-phenylcarbamate to several vials. The key is to have a visible amount of undissolved solid at the end of the experiment.[10]

-

Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to each vial.

-

Securely seal the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to run a preliminary experiment to determine the minimum time required to reach a stable concentration.[10]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and let the vials stand undisturbed at the set temperature for at least 2-4 hours to allow the excess solid to settle.[10]

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-formylphenyl N-phenylcarbamate.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility (e.g., in mg/mL or mol/L) using the measured concentration and the dilution factor.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

-

Figure 3: Experimental workflow for determining solubility via the isothermal shake-flask method.

Conclusion

While direct quantitative solubility data for 4-formylphenyl N-phenylcarbamate remains to be broadly published, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of chemical interactions. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents such as ethanol and methanol, and poor solubility in water. For researchers and drug development professionals, this predictive framework is invaluable for initial solvent screening. However, for process development, formulation, and other applications requiring precision, the experimental determination of solubility is indispensable. The detailed isothermal shake-flask protocol provided in this guide offers a reliable and robust framework for generating this critical data, ensuring the effective and efficient application of 4-formylphenyl N-phenylcarbamate in future research and development endeavors.

References

- Benchchem. An In-depth Technical Guide to Methyl (4-formylphenyl)carbamate. Benchchem.

- Request PDF. Synthesis and Antimicrobial Activity of 4-formylphenyl-N-phenylcarbamates.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility of Organic Compounds. (2023).

- Scribd. Solubility Testing of Organic Compounds | PDF.

- Benchchem. An In-depth Technical Guide to 4-Formylphenyl benzenesulfonate: Properties, Analysis, and Biological Context. Benchchem.

- PubChemLite. 4-formylphenyl n-phenylcarbamate (C14H11NO3).

- PubChem. Phenylcarbamate | C7H6NO2- | CID 21896570. NIH.

- PubChem. Phenyl carbamate | C7H7NO2 | CID 69322. NIH.

- Benchchem. Solubility of n-(4-Formylphenyl)benzamide in Organic Solvents: A Technical Guide. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 4-formylphenyl n-phenylcarbamate (C14H11NO3) [pubchemlite.lcsb.uni.lu]

- 4. Phenylcarbamate | C7H6NO2- | CID 21896570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenyl carbamate | C7H7NO2 | CID 69322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Prospective Crystal Structure of 4-formylphenyl N-phenylcarbamate: A Comparative Analysis

Abstract

This technical guide provides a comprehensive analysis of the anticipated solid-state structure of 4-formylphenyl N-phenylcarbamate. As of the date of this publication, a publicly available crystal structure for this specific molecule has not been reported. Consequently, this document leverages a comparative structural analysis of closely related analogs, for which crystallographic data are available, to infer the likely molecular conformation, hydrogen bonding motifs, and crystal packing of the title compound. Detailed, field-proven experimental protocols for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of aryl carbamates are provided to empower researchers in obtaining the definitive crystal structure.

Introduction: The Structural Significance of Aryl Carbamates

Aryl carbamates are a pivotal class of organic compounds, distinguished by the carbamate ester functional group attached to an aromatic system. Their utility spans from crucial intermediates in the synthesis of pharmaceuticals and agrochemicals to their role as directing groups in organic synthesis[1]. The title compound, 4-formylphenyl N-phenylcarbamate, incorporates a reactive aldehyde (formyl) group, rendering it a versatile building block for the synthesis of more complex molecules through derivatization, such as the formation of isoxazoles, thiosemicarbazones, and hydrazides with potential antimicrobial activities[2].

Understanding the three-dimensional atomic arrangement of this molecule is paramount for predicting its chemical reactivity, designing novel derivatives with enhanced properties, and elucidating its potential interactions with biological targets. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure, providing precise information on bond lengths, bond angles, and intermolecular interactions[3][4][5]. In the absence of experimental data for 4-formylphenyl N-phenylcarbamate, we turn to a rigorous examination of its structural analogs.

Synthesis and Crystallization of Aryl Carbamates

The following protocols describe generalized yet robust methodologies for the synthesis of aryl carbamates and their crystallization, which can be readily adapted for 4-formylphenyl N-phenylcarbamate.

Synthesis of 4-formylphenyl N-phenylcarbamate

This protocol is based on the common and efficient reaction between an isocyanate and a phenol.

Experimental Protocol:

-

Reaction Setup: A 100 mL oven-dried, two-neck round-bottom flask containing a magnetic stir bar is fitted with a dropping funnel and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Addition of Reactants: 4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) are dissolved in 40 mL of anhydrous dichloromethane (DCM). The solution is stirred under a nitrogen atmosphere.

-

Phenyl Isocyanate Addition: Phenyl isocyanate (1.05 equivalents) is dissolved in 10 mL of anhydrous DCM and added dropwise to the stirring solution at 0 °C over 20 minutes.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-formylphenyl N-phenylcarbamate.

Growing X-ray Quality Single Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis. The following are established techniques for crystallizing small molecules[6].

Key Considerations:

-

Purity is Paramount: The purer the compound, the higher the likelihood of growing well-ordered single crystals[6].

-

Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound when heated but allow for slow precipitation upon cooling.

-

Avoid Disturbances: Crystallization experiments should be left undisturbed[6].

Common Crystallization Methods:

-

Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation in a vial covered with a perforated lid (e.g., parafilm with pinholes). The solvent is allowed to evaporate slowly over several days.

-

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

Vapor Diffusion:

-

Liquid-Liquid: The compound is dissolved in a small amount of a moderately volatile solvent (e.g., THF, chloroform) in a small, open vial. This vial is placed inside a larger, sealed vial containing a more volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane, diethyl ether). The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization[6].

-

Vapor-Liquid: This is a variation where the compound is dissolved in a non-volatile solvent, and a volatile anti-solvent is used.

-

X-ray Data Collection and Structure Refinement: A General Workflow

Once a suitable single crystal is obtained, the process of determining its structure involves several key stages. Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles[3].

The Crystallographic Workflow

The general workflow for single-crystal X-ray diffraction is depicted below.

Caption: General workflow for single-crystal X-ray structure determination.

-

Data Collection: A crystal is mounted on a goniometer and placed in a focused X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector[3].

-

Data Reduction: The collected diffraction images are processed to determine the intensities and positions of the Bragg reflections. These are then used to determine the unit cell parameters and space group of the crystal.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map[7]. From this map, an initial model of the molecular structure can be built.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This is typically an iterative process using least-squares methods, where atomic positions, and thermal parameters are adjusted to achieve the best fit between the calculated and observed diffraction patterns[8][9].

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility.

Comparative Crystal Structure Analysis

In the absence of a crystal structure for 4-formylphenyl N-phenylcarbamate, we can gain significant insights by examining the crystallographic data of two closely related analogs: Phenyl N-phenylcarbamate[10][11][12] and Phenyl N-(4-nitrophenyl)carbamate[13].

| Parameter | Phenyl N-phenylcarbamate [10][11] | Phenyl N-(4-nitrophenyl)carbamate [13] |

| Molecular Formula | C₁₃H₁₁NO₂ | C₁₃H₁₀N₂O₄ |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna2₁ | Pī |

| a (Å) | 9.4734 (9) | 9.6722 (3) |

| b (Å) | 19.5825 (17) | 10.2543 (5) |

| c (Å) | 5.8509 (5) | 12.4787 (6) |

| α (°) | 90 | 84.625 (3) |

| β (°) | 90 | 79.386 (3) |

| γ (°) | 90 | 77.955 (3) |

| V (ų) | 1085.42 (17) | 1187.73 (9) |

| Z | 4 | 4 (2 independent molecules) |

Inferred Molecular Conformation

In both analogs, the central carbamate group is relatively planar. The two phenyl rings are twisted with respect to each other. In phenyl N-phenylcarbamate, the dihedral angle between the aromatic rings is 42.52 (12)°[10]. In the two independent molecules of phenyl N-(4-nitrophenyl)carbamate, these angles are 48.18 (14)° and 45.81 (14)°[13].

It is highly probable that 4-formylphenyl N-phenylcarbamate will adopt a similar non-planar conformation. The degree of twist is influenced by a balance between the tendency for π-system conjugation (favoring planarity) and the minimization of steric hindrance between the rings.

Anticipated Intermolecular Interactions and Crystal Packing

A defining feature of the crystal structures of N-phenylcarbamates is the presence of intermolecular N—H···O hydrogen bonds.

-

In phenyl N-phenylcarbamate , these hydrogen bonds link the molecules into infinite one-dimensional chains that extend along the a-axis[10][12].

-

In phenyl N-(4-nitrophenyl)carbamate , N—H···O hydrogen bonds also connect the molecules into chains[13].

This strong and directional hydrogen bonding pattern is almost certain to be a primary feature in the crystal packing of 4-formylphenyl N-phenylcarbamate. The carbonyl oxygen of the carbamate group will act as the hydrogen bond acceptor, and the N-H group will be the donor.

Caption: Predicted N-H···O hydrogen bonding chain in 4-formylphenyl N-phenylcarbamate.

Furthermore, the presence of the formyl group introduces an additional potential hydrogen bond acceptor—the formyl oxygen. This could lead to more complex, two-dimensional hydrogen-bonded networks or act as a secondary interaction site, influencing the overall crystal packing. C—H···π interactions between aromatic rings are also observed in the analogs and are likely to play a role in the crystal structure of the title compound[10].

Conclusion and Future Outlook

While the definitive crystal structure of 4-formylphenyl N-phenylcarbamate remains to be determined, a comprehensive analysis of its close structural analogs provides a strong predictive framework for its solid-state properties. It is anticipated that the molecule will adopt a twisted conformation, with the crystal packing dominated by robust N—H···O hydrogen bonds forming infinite chains. The protocols detailed in this guide offer a clear pathway for researchers to obtain and analyze the crystal structure of this and related aryl carbamates. The elucidation of this structure will be a valuable contribution, enabling a deeper understanding of its chemical behavior and facilitating the rational design of new functional molecules.

References

-

Zubatyuk, R. I., et al. (2018). Synthesis and Antimicrobial Activity of 4-formylphenyl-N-phenylcarbamates. Russian Journal of General Chemistry, 88(8), 1729-1734. [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

-

Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D, Biological Crystallography, 67(Pt 4), 338–345. [Link]

-

FZU. Single crystal X-ray diffraction. [Link]

-

Universität Ulm. (2026, March 16). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. [Link]

-

University of Toledo. Crystal Structure Refinement. [Link]

-

International Union of Crystallography. (2021, October 15). Refinement. [Link]

-

Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link]

-

Watkin, D. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1(1), 6-16. [Link]

-

Li, H., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 546-554. [Link]

-

Shahwar, D., et al. (2009). Phenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1363. [Link]

-

PubChem. 4-formylphenyl n-phenylcarbamate. [Link]

-

Rubino, J. T., et al. (1993). Crystallization and preliminary X-ray crystallographic analysis of carbamoyl phosphate synthetase from Escherichia coli. Journal of Molecular Biology, 230(4), 1100-1103. [Link]

-

Almanza, O. A., et al. (2010). Synthesis, spectroscopic and crystallographic study of some carbamates from an azabicyclic chloroformate and primary heterocyclic amines. Journal of Molecular Structure, 969(1-3), 115-122. [Link]

-

ResearchGate. (2016). Synthesis and single-crystal X-ray analysis of carbamate 9a. [Link]

-

Galkin, A., et al. (2010). X-Ray Structure and Characterization of Carbamate Kinase From the Human parasite Giardia Lamblia. Acta Crystallographica Section F Structural Biology and Crystallization Communications, 66(Pt 4), 389-393. [Link]

-

ResearchGate. (2009). Phenyl N-phenylcarbamate. [Link]

-

University of Florida. (2015, April 28). Crystal Growing Tips. Center for Xray Crystallography. [Link]

-

Xu, J., & Qu, Z. (2008). Crystal structure of phenyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 5), o969. [Link]

-

Kim, Y., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Pharmaceuticals, 14(4), 305. [Link]

-

ResearchGate. (2009). Phenyl N-phenylcarbamate. [Link]

-

ChemRxiv. (2022, March 21). Solving Inorganic Crystal Structures from X-ray Powder Diffraction Using a Generative First-Principles Framework. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. X-ray single-crystal diffraction | FZU [fzu.cz]

- 5. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. khwarizmi.org [khwarizmi.org]

- 9. iucr.org [iucr.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Characterization of 4-Formylphenyl N-Phenylcarbamate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Utility